molecular formula C10H10Cl2N2O4S B5697809 N-[4-(acetylsulfamoyl)phenyl]-2,2-dichloroacetamide

N-[4-(acetylsulfamoyl)phenyl]-2,2-dichloroacetamide

Cat. No.: B5697809
M. Wt: 325.17 g/mol
InChI Key: HJDQWXQELKELME-UHFFFAOYSA-N
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Description

N-[4-(acetylsulfamoyl)phenyl]-2,2-dichloroacetamide is an organic compound with the molecular formula C10H10Cl2N2O4S This compound is characterized by the presence of an acetylsulfamoyl group attached to a phenyl ring, which is further connected to a dichloroacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylsulfamoyl)phenyl]-2,2-dichloroacetamide typically involves the reaction of 4-aminobenzenesulfonamide with acetic anhydride to form N-(4-acetylsulfamoyl)aniline. This intermediate is then reacted with 2,2-dichloroacetyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylsulfamoyl)phenyl]-2,2-dichloroacetamide can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The dichloroacetamide moiety can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by nucleophiles such as amines or thiols.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.

    Oxidation and Reduction: The acetylsulfamoyl group can undergo oxidation to form sulfonic acids or reduction to form sulfonamides.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include amines, thiols, and alcohols, often in the presence of a base such as sodium hydroxide or potassium carbonate.

    Hydrolysis: Acidic conditions may involve hydrochloric acid, while basic conditions may involve sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate, and reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic substitution: Products include substituted amides or thioamides.

    Hydrolysis: Products include carboxylic acids and amines.

    Oxidation and Reduction: Products include sulfonic acids and sulfonamides.

Scientific Research Applications

N-[4-(acetylsulfamoyl)phenyl]-2,2-dichloroacetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[4-(acetylsulfamoyl)phenyl]-2,2-dichloroacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylsulfamoyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, potentially inhibiting their activity. The dichloroacetamide moiety may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(acetylsulfamoyl)phenyl]-2-phenylacetamide
  • N-[4-(acetylsulfamoyl)phenyl]-2-(4-bromophenoxy)acetamide
  • N-[4-(acetylsulfamoyl)phenyl]-2-(4-ethylphenyl)quinoline-4-carboxamide

Uniqueness

N-[4-(acetylsulfamoyl)phenyl]-2,2-dichloroacetamide is unique due to the presence of the dichloroacetamide moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs. This structural feature may enhance its potential as a versatile reagent in chemical synthesis and as a bioactive compound in medicinal chemistry.

Properties

IUPAC Name

N-[4-(acetylsulfamoyl)phenyl]-2,2-dichloroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2N2O4S/c1-6(15)14-19(17,18)8-4-2-7(3-5-8)13-10(16)9(11)12/h2-5,9H,1H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJDQWXQELKELME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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